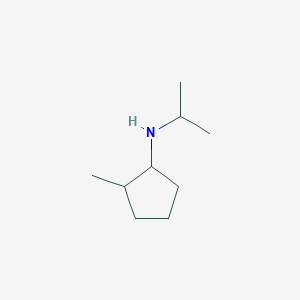

n-Isopropyl-2-methylcyclopentan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

n-Isopropyl-2-methylcyclopentan-1-amine is an organic compound with the molecular formula C9H19N. It is a cycloalkylamine, which means it contains a cyclopentane ring with an amine group attached. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of n-Isopropyl-2-methylcyclopentan-1-amine typically involves the reduction of secondary amides. One common method is the reduction of the corresponding amide using triflic anhydride (Tf2O) for amide activation, followed by sodium borohydride (NaBH4) for reduction . This reaction is carried out under mild conditions, typically from 0°C to room temperature, and is known for its good functional group tolerance.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize scalable and efficient synthetic routes, such as the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvents . This method is environmentally friendly and suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

n-Isopropyl-2-methylcyclopentan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions typically involve the conversion of amides to amines, as mentioned earlier.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction typically produces primary or secondary amines.

Aplicaciones Científicas De Investigación

n-Isopropyl-2-methylcyclopentan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound may be used in the study of biological pathways and mechanisms involving amines.

Mecanismo De Acción

The mechanism of action of n-Isopropyl-2-methylcyclopentan-1-amine involves its interaction with molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or biological studies .

Comparación Con Compuestos Similares

Similar Compounds

Isopropylamine: A primary amine with a similar structure but without the cyclopentane ring.

Cyclopentylamine: Contains a cyclopentane ring but lacks the isopropyl and methyl substituents.

2-Methylcyclopentanamine: Similar structure but without the isopropyl group.

Uniqueness

n-Isopropyl-2-methylcyclopentan-1-amine is unique due to its specific combination of a cyclopentane ring with both isopropyl and methyl substituents. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .

Actividad Biológica

n-Isopropyl-2-methylcyclopentan-1-amine, a cyclic amine compound, has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclopentane structure with an isopropyl group and a methyl substituent. Its molecular formula is C9H19N and it has a molecular weight of approximately 141.25 g/mol. The compound's structural configuration contributes to its interaction with biological systems.

Research indicates that this compound may exhibit various biological activities, particularly in relation to neurotransmitter modulation and enzyme inhibition. Preliminary studies suggest that it could interact with receptors associated with the central nervous system (CNS), potentially influencing mood and behavior.

Case Studies

- Neurotransmitter Interaction : A study examined the effects of this compound on serotonin receptors. Results indicated that the compound could act as a partial agonist at certain serotonin receptor subtypes, which may have implications for mood regulation and anxiety disorders.

- Enzyme Inhibition : Another investigation focused on the compound's inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK2. The results demonstrated that this compound could inhibit CDK2 activity in vitro, suggesting potential applications in cancer therapeutics where CDK dysregulation is prevalent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Serotonin Receptor Modulation | Partial agonist activity | |

| CDK2 Inhibition | Inhibitory effect observed | |

| CNS Activity | Potential anxiolytic properties |

Research Findings

Recent studies have highlighted the importance of understanding the pharmacokinetics and dynamics of this compound. For instance, its bioavailability and metabolism pathways are crucial for evaluating its therapeutic potential. Additionally, toxicity assessments are necessary to ensure safety in clinical applications.

Toxicity Profile

Toxicity studies have shown that while this compound exhibits promising biological activities, it also presents certain risks at higher concentrations. Long-term exposure studies are recommended to assess chronic toxicity and potential side effects.

Propiedades

Fórmula molecular |

C9H19N |

|---|---|

Peso molecular |

141.25 g/mol |

Nombre IUPAC |

2-methyl-N-propan-2-ylcyclopentan-1-amine |

InChI |

InChI=1S/C9H19N/c1-7(2)10-9-6-4-5-8(9)3/h7-10H,4-6H2,1-3H3 |

Clave InChI |

ODAOCOYYEIRELX-UHFFFAOYSA-N |

SMILES canónico |

CC1CCCC1NC(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.